molecular formula C14H10ClN3O2 B4638496 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4638496
M. Wt: 287.70 g/mol
InChI Key: YYVRFAKFCVRLOE-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell proliferation and survival .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. These pathways are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways by this compound leads to the suppression of tumor growth .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the activity of various kinases and the disruption of the signaling pathways they regulate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-18-12-11(13(19)17-14(18)20)9(6-7-16-12)8-4-2-3-5-10(8)15/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVRFAKFCVRLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
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5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
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5-(2-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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